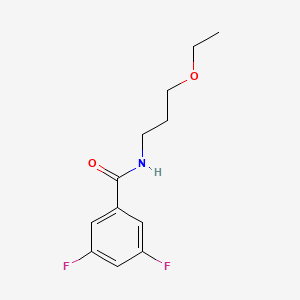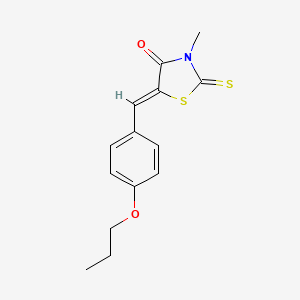![molecular formula C26H26BrN3O3 B4754503 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B4754503.png)
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide
Overview
Description
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide, commonly known as BMB, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. BMB is a member of the benzamide family of compounds and has been shown to exhibit a range of interesting biological activities. In
Mechanism of Action
The mechanism of action of BMB is not fully understood, but studies have suggested that it may act by inhibiting specific enzymes or receptors. For example, BMB has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. BMB has also been shown to bind to the dopamine D2 receptor, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
BMB has been shown to have a range of biochemical and physiological effects. In cancer cells, BMB has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anticancer activity. BMB has also been shown to inhibit the growth of biofilms, which are communities of microorganisms that can cause infections. In addition, BMB has been shown to reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
BMB has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. BMB has also been shown to exhibit a range of biological activities, making it a versatile tool for investigating different biological processes. However, there are also some limitations to using BMB in lab experiments. For example, BMB may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on BMB. One area of interest is the development of BMB derivatives with improved biological activity. Another area of interest is the investigation of the mechanism of action of BMB, which could provide insights into its potential therapeutic applications. Additionally, the use of BMB in combination with other drugs or therapies could be explored to enhance its effectiveness. Overall, BMB is a promising compound with a range of potential applications in scientific research.
Scientific Research Applications
BMB has been shown to exhibit a range of biological activities, making it a valuable tool for scientific research. BMB has been reported to have anticancer activity, with studies showing that it inhibits the growth of several cancer cell lines. BMB has also been shown to have antimicrobial activity, with studies demonstrating its effectiveness against a range of bacterial and fungal strains. In addition, BMB has been shown to have anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26BrN3O3/c1-18-16-20(27)17-21(24(18)33-2)25(31)28-22-10-6-7-11-23(22)29-12-14-30(15-13-29)26(32)19-8-4-3-5-9-19/h3-11,16-17H,12-15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGLAWATTIYIHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-hydroxy-5-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}thieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B4754421.png)
![allyl 2-[(4-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4754422.png)
![(2-{[3-(anilinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4754433.png)
![methyl 5-oxo-5-[(pentafluorophenyl)amino]pentanoate](/img/structure/B4754458.png)
![4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4754466.png)

![methyl 3-({[(2-methoxybenzyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4754479.png)

![5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B4754486.png)
![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4754498.png)
![2-fluoro-N-{[5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4754509.png)


![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(3-nitrophenyl)propanamide](/img/structure/B4754535.png)